2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloro and methyl groups attached to a phenoxy ring, which is further connected to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide typically involves the reaction of 4-chloro-2-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.
4-chloro-2-methylphenoxy)acetic acid sodium salt: Another related compound used in various applications.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15Cl2NO2 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-9-13(18)5-8-15(10)21-11(2)16(20)19-14-6-3-12(17)4-7-14/h3-9,11H,1-2H3,(H,19,20) |
InChI Key |
AWTUXFVJUCTOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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